7-Methylidenebicyclo[3.2.0]hept-2-en-6-one
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Overview
Description
7-Methylidenebicyclo[320]hept-2-en-6-one is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[320]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes and specific fungi, such as Mortierella ramanniana . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one using Pseudomonas fluorescens lipase .
Industrial Production Methods
For industrial-scale production, the classical method via diastereomers is preferred. This involves the enantioselective reduction of racemic bicyclo[3.2.0]hept-2-en-6-one using microorganisms or isolated dehydrogenases . The process is optimized to achieve high enantiomeric excess and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: Microbial oxidation using Acinetobacter NCIMB 9871.
Reduction: Enantioselective microbial asymmetric reduction using specific fungi.
Substitution: Reactions involving the substitution of functional groups on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Acinetobacter NCIMB 9871 is used as a microbial oxidizing agent.
Reduction: Dehydrogenase enzymes and fungi such as Mortierella ramanniana are employed.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products
Oxidation: Substituted oxabicyclooctanones.
Reduction: Optically active alcohols and ketones.
Scientific Research Applications
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one has several scientific research applications:
Chemistry: It is used to study enantioselective Baeyer-Villiger oxidation and the synthesis of chalcone derivatives.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific enzymes and microbial systems. For example, in reduction reactions, dehydrogenase enzymes catalyze the conversion of the ketone group to an alcohol, resulting in optically active products . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in enzymatic studies.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with two methyl groups at the 7-position.
Bicyclo[3.2.0]hept-2-en-6-one: Lacks the methylidene group at the 7-position.
Uniqueness
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and developing new synthetic methodologies.
Properties
CAS No. |
66977-61-5 |
---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
7-methylidenebicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C8H8O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,6-7H,1,4H2 |
InChI Key |
JKCARLKXBHMKFY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C=CCC2C1=O |
Origin of Product |
United States |
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